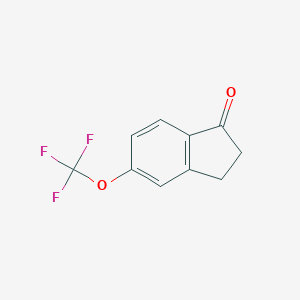

![molecular formula C23H23FN4O2 B057151 3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one CAS No. 108855-18-1](/img/structure/B57151.png)

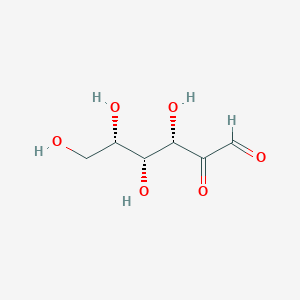

3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one

Vue d'ensemble

Description

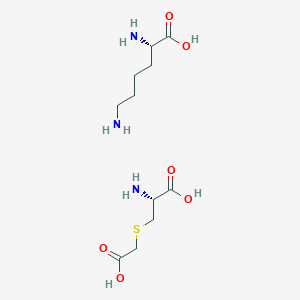

This compound, also known as 9-hydroxy-risperidone or Paliperidone , is a heterocyclic compound with manifold pharmacological properties . It has a molecular weight of 426.48 .

Molecular Structure Analysis

The piperidine ring adopts a chair conformation, while the annulated ring bearing the hydroxy group is present in a half-chair conformation . The shortest centroid-centroid distance between two centers of gravity is 3.5867 (8) Å and is apparent between the benzoxazole moiety and the six-membered ring bearing the keto substituent .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 426.48 . More specific properties are not detailed in the available resources.Applications De Recherche Scientifique

The method of application usually involves oral administration, and the drug works by antagonizing the D2 dopamine receptor . The outcomes of using this drug include the reduction of symptoms associated with these disorders, such as hallucinations, delusions, and mood swings .

- Paliperidone is used in the field of psychiatry for the treatment of bipolar disorder . This disorder is characterized by episodes of mania and depression, and Paliperidone can help manage these symptoms.

- The drug is typically administered orally, and it works by antagonizing the D2 dopamine receptor . This action helps to balance the neurotransmitters in the brain, which can reduce symptoms such as mood swings.

- The outcomes of using this drug for bipolar disorder include a reduction in the frequency and severity of manic and depressive episodes .

- Paliperidone palmitate is a long-acting injectable formulation of Paliperidone . This formulation is used when consistent, long-term management of symptoms is needed.

- The method of application involves intramuscular injection, which allows the drug to be released slowly over time .

- The outcomes of using this formulation include improved adherence to medication, as it reduces the need for daily oral administration .

Treatment of Bipolar Disorder

Long-Acting Injectable Formulation

- Paliperidone is used to treat the symptoms of psychotic disorders, including schizophrenia . These disorders are characterized by disturbed or unusual thinking, loss of interest in life, and strong or inappropriate emotions.

- The drug is typically administered orally, and it works by changing the activity of certain natural substances in the brain .

- The outcomes of using this drug for psychotic disorders include a reduction in the frequency and severity of symptoms associated with these disorders .

- Paliperidone is used to treat schizophrenia in teenagers who are at least 12 years old . This helps manage the symptoms of schizophrenia in this age group and improve their quality of life.

- The drug is typically administered orally, and it works by antagonizing the D2 dopamine receptor .

- The outcomes of using this drug in adolescents include a reduction in the frequency and severity of symptoms associated with schizophrenia .

Treatment of Psychotic Disorders

Use in Adolescents

Safety And Hazards

Propriétés

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h2-6,10,14,16H,7-9,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAGVKRGLGDZRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

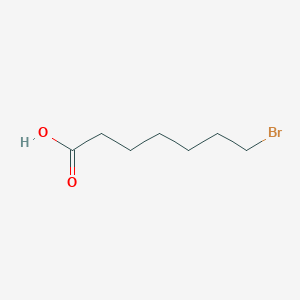

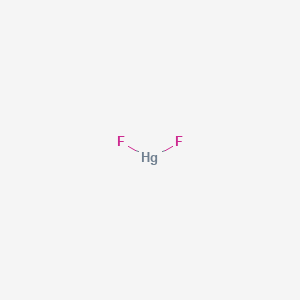

![1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea](/img/structure/B57083.png)

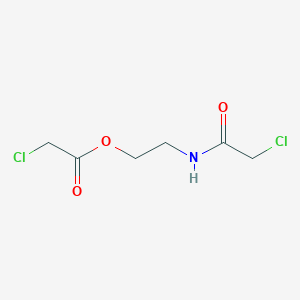

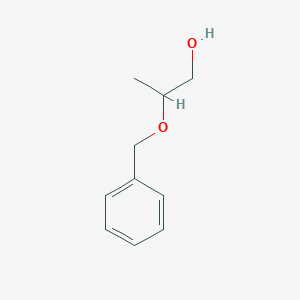

![(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B57094.png)

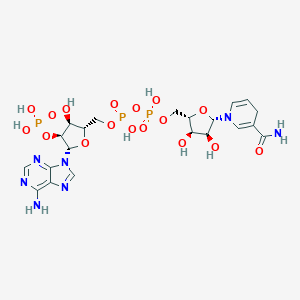

![1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B57095.png)